An In-depth Technical Guide to Methyl 3-nitrobenzoate
An In-depth Technical Guide to Methyl 3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-nitrobenzoate, a key chemical intermediate. The document details its chemical and physical properties, a standard experimental protocol for its synthesis, its reaction mechanism, and its applications, with a focus on its role in organic synthesis and drug discovery. Safety and handling information is also provided.
Chemical and Physical Properties
Methyl 3-nitrobenzoate is a beige crystalline powder.[1][2] It is stable under recommended storage conditions and is incompatible with strong oxidizing agents and strong bases.[3][4] This compound is insoluble in water but soluble in hot ethanol.[2][5]
Table 1: Physical and Chemical Properties of Methyl 3-nitrobenzoate
| Property | Value | Source(s) |
| CAS Number | 618-95-1 | [6][7][8] |
| Molecular Formula | C8H7NO4 | [3][6] |
| Molecular Weight | 181.15 g/mol | [3][9][8] |
| Melting Point | 76 - 80 °C | [3] |
| Boiling Point | 279 °C at 760 mmHg | [3][4][7] |
| Appearance | Beige crystalline powder | [1][10] |
| Solubility | Insoluble in water | [2][3] |
| Density | 1.301 g/cm³ | [2] |
| Vapor Pressure | 0.00293 mmHg at 25°C | [2] |
| Flash Point | 136.8 °C | [2] |
| Refractive Index | 1.553 | [2] |
Synthesis of Methyl 3-nitrobenzoate
The most common method for the synthesis of methyl 3-nitrobenzoate is the nitration of methyl benzoate (B1203000) using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[5][11]
This protocol is adapted from standard laboratory procedures for electrophilic aromatic substitution.[5][12][13]
Materials:
-
Methyl benzoate (2.0 g)[5]
-
Concentrated sulfuric acid (4.0 cm³)[5]
-
Concentrated nitric acid (1.5 cm³)[5]
-
Crushed ice (approx. 20 g)[5]
-
Distilled water[5]
-
Ethanol[5]
-
50 cm³ conical flask[5]
-
Test tube[5]
-
Glass dropping pipette[5]
-
Beaker[5]
-
Büchner funnel and flask for suction filtration[13]
-
Hot plate[13]
-
Ice-water bath[13]
Procedure:
-
Weigh 2.0 g of methyl benzoate and place it into a dry 50 cm³ conical flask.[5]
-
Cool the flask in an ice-water bath.[13]
-
Slowly add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling to ensure thorough mixing. Keep the mixture cool.[5]
-
In a separate dry test tube, carefully prepare the nitrating mixture by adding 1.5 cm³ of concentrated nitric acid. Cool this mixture in the ice bath as well.[5][13]
-
Using a glass dropping pipette, add the cold nitrating mixture to the methyl benzoate and sulfuric acid mixture extremely slowly, over approximately 15 minutes. It is crucial to maintain a low temperature (below 6 °C) throughout the addition to prevent the formation of byproducts.[12][13]
-
Once the addition is complete, allow the reaction flask to stand at room temperature for 15 minutes.[5]
-
Carefully pour the reaction mixture onto about 20 g of crushed ice in a beaker. Stir the mixture until the ice melts completely. A solid product, crude methyl 3-nitrobenzoate, will precipitate.[5]
-
Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water.[5][12]
Purification by Recrystallization:
-
Transfer the crude solid to a small conical flask.[5]
-
Add approximately 10 cm³ of distilled water and heat the mixture until the methyl 3-nitrobenzoate melts into an oily substance.[5]
-
Slowly add hot ethanol, 1 cm³ at a time, until the oil just dissolves.[5]
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice-water bath to induce crystallization.[5]
-
Collect the purified crystals by vacuum filtration and allow them to dry. The expected melting point of the pure product is 78 °C.[13]
Caption: Workflow for the Synthesis of Methyl 3-nitrobenzoate.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds in several steps, beginning with the formation of the highly electrophilic nitronium ion (NO₂⁺).[14]
-
Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid. This is followed by the loss of a water molecule to generate the nitronium ion.[14]
-
Electrophilic Attack: The π electrons of the benzene (B151609) ring of methyl benzoate act as a nucleophile, attacking the electrophilic nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.[14]
-
Deprotonation: A weak base (like water or the bisulfate ion) removes a proton from the carbon atom that bears the nitro group, restoring the aromaticity of the ring.[14]
The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director. Therefore, the nitro group is predominantly added at the meta position (position 3) on the benzene ring.[11][14]
Caption: Mechanism of Nitration of Methyl Benzoate.
Applications in Research and Drug Development
Methyl 3-nitrobenzoate serves as a valuable intermediate in organic synthesis.[15] Its functional groups—the ester and the nitro group—can be readily converted into other functionalities, making it a versatile building block for more complex molecules.
-
Pharmaceutical Intermediates: Aromatic nitro compounds are key precursors in the synthesis of many pharmaceuticals.[14] While direct applications of methyl 3-nitrobenzoate in final drug structures are less common, its derivatives are significant. For example, related compounds like methyl 2-methyl-3-nitrobenzoate are crucial intermediates in the synthesis of anticancer drugs such as Lenalidomide.[16] Similarly, methyl 2-methoxy-3-nitrobenzoate is used to create enzyme inhibitors and receptor modulators.[17]
-
Synthesis of Bioactive Molecules: The nitro group can be reduced to an amine, which is a common functional group in bioactive compounds. The ester can be hydrolyzed to a carboxylic acid, providing another site for modification.
-
Chemical Research: It is used in the preparation of other chemical reagents, such as iodoarenes.[4][18] Research has also explored the biological activity of related compounds; for instance, 4-methyl-3-nitrobenzoic acid has been identified as a potential inhibitor of cancer cell migration.[19]
Safety and Handling
Methyl 3-nitrobenzoate may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this material have not been fully investigated.[1] Standard laboratory safety precautions should be followed.
Table 2: Hazard and Safety Information
| Hazard Information | Precautionary Measures |
| Hazards | May cause eye, skin, and respiratory tract irritation.[1] Harmful if swallowed, inhaled, or absorbed through the skin.[1][20] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[3][21] |
| Handling | Use with adequate ventilation. Avoid dust formation. Wash thoroughly after handling.[1][22] |
| Storage | Store in a cool, dry, well-ventilated place in tightly closed containers.[1][3] |
| Fire Fighting | Use standard extinguishing media. Wear self-contained breathing apparatus and full protective gear.[1][3] |
| Accidental Release | Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let product enter drains.[22] |
| First Aid | If inhaled: Move to fresh air.[22] In case of skin contact: Wash off with soap and plenty of water.[22] In case of eye contact: Flush eyes with water.[22] If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[22] |
Disclaimer: This document is intended for informational purposes for a qualified scientific audience. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[3][22]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. lookchem.com [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 3-ニトロ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. Methyl 3-nitrobenzoate CAS#: 618-95-1 [m.chemicalbook.com]
- 11. quora.com [quora.com]
- 12. southalabama.edu [southalabama.edu]
- 13. savemyexams.com [savemyexams.com]
- 14. aiinmr.com [aiinmr.com]
- 15. chembk.com [chembk.com]
- 16. innospk.com [innospk.com]
- 17. nbinno.com [nbinno.com]
- 18. Methyl 3-nitrobenzoate 99 618-95-1 [sigmaaldrich.com]
- 19. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Page loading... [wap.guidechem.com]
- 21. echemi.com [echemi.com]
- 22. Methyl 3-nitrobenzoate - Safety Data Sheet [chemicalbook.com]
